molecular formula C12H15IO2 B14844385 4-(Cyclohexyloxy)-3-iodophenol

4-(Cyclohexyloxy)-3-iodophenol

Cat. No.: B14844385
M. Wt: 318.15 g/mol
InChI Key: KXXGWDQQNPJZRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Cyclohexyloxy)-3-iodophenol is an organic compound characterized by the presence of a cyclohexyloxy group and an iodine atom attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Cyclohexyloxy)-3-iodophenol typically involves the iodination of 4-(Cyclohexyloxy)phenol. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the phenol ring in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of solvents and reagents would be carefully controlled to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-(Cyclohexyloxy)-3-iodophenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The iodine atom can be reduced to form 4-(Cyclohexyloxy)phenol.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while substitution of the iodine atom can produce a variety of substituted phenols.

Scientific Research Applications

4-(Cyclohexyloxy)-3-iodophenol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-(Cyclohexyloxy)-3-iodophenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with active sites, while the iodine atom may participate in halogen bonding or other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Cyclohexyloxy)phenol: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    3-Iodophenol: Lacks the cyclohexyloxy group, which affects its solubility and reactivity.

    4-Iodophenol: Similar structure but without the cyclohexyloxy group, leading to different chemical properties.

Uniqueness

4-(Cyclohexyloxy)-3-iodophenol is unique due to the combination of the cyclohexyloxy group and the iodine atom. This combination imparts distinct chemical and physical properties, such as increased lipophilicity and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15IO2

Molecular Weight

318.15 g/mol

IUPAC Name

4-cyclohexyloxy-3-iodophenol

InChI

InChI=1S/C12H15IO2/c13-11-8-9(14)6-7-12(11)15-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2

InChI Key

KXXGWDQQNPJZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)OC2=C(C=C(C=C2)O)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.